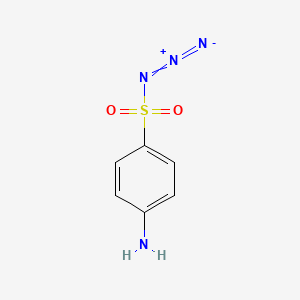

4-Aminobenzenesulfonyl azide

描述

Significance of Sulfonyl Azides in Organic Synthesis

Sulfonyl azides are a class of organic compounds characterized by the -SO₂N₃ functional group. They are widely recognized for their utility in organic synthesis, primarily as precursors to highly reactive nitrenes and as agents for diazo-transfer reactions. acs.orgwikipedia.org The thermal or photochemical decomposition of sulfonyl azides generates sulfonylnitrenes, which can undergo a variety of reactions, including C-H insertion and aziridination of alkenes. This reactivity allows for the direct functionalization of otherwise inert C-H bonds, a highly sought-after transformation in organic chemistry.

Furthermore, sulfonyl azides are effective reagents for the transfer of a diazo group (=N₂) to active methylene (B1212753) compounds, a process crucial for the synthesis of diazo compounds. acs.org These diazo compounds are themselves versatile intermediates, participating in cycloadditions, Wolff rearrangements, and transition metal-catalyzed cross-coupling reactions. The ability of sulfonyl azides to introduce the azide (B81097) functionality into molecules is also of great importance. researchgate.net The azide group is a versatile functional group that can be readily converted into other nitrogen-containing moieties or used in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. nih.govorgsyn.org

Overview of Research Trajectories for 4-Aminobenzenesulfonyl Azide

Research involving this compound is expanding, with several key areas of investigation. A primary focus is its application as a reagent in various synthetic methodologies. The synthesis of this compound is often achieved through the hydrolysis of its precursor, 4-acetamidobenzenesulfonyl azide, under acidic conditions. nih.govresearchgate.netrsc.org

One significant research trajectory involves its use in "sulfo-click" reactions. This catalyst-free reaction with thioacids provides an efficient route to N-acylsulfonamides, which are analogs of sulfa drugs and are being investigated for their potential antibacterial properties. nih.gov

Another important area of research is the modification of polymers. This compound has been used to functionalize polymers like low-density polyethylene (B3416737) (LDPE) through reactive processing. acs.orgresearchgate.net At high temperatures, it forms a sulfonyl nitrene intermediate that can insert into the C-H bonds of the polymer backbone, introducing aniline (B41778) moieties. researchgate.net This modification can improve the compatibility of the polymer with other materials. acs.org

The compound also serves as a building block for more complex molecules. For instance, it has been used in the synthesis of new azo dyes. researchgate.net Additionally, its derivatives are being explored for their potential in medicinal chemistry.

The table below summarizes some of the key properties of this compound and its common precursor.

Structure

3D Structure

属性

CAS 编号 |

14860-69-6 |

|---|---|

分子式 |

C6H6N4O2S |

分子量 |

198.21 g/mol |

IUPAC 名称 |

4-amino-N-diazobenzenesulfonamide |

InChI |

InChI=1S/C6H6N4O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H,7H2 |

InChI 键 |

ACKFHCBVNGTLOT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=[N+]=[N-] |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 4 Aminobenzenesulfonyl Azide and Its Precursors

Established Synthetic Routes to 4-Aminobenzenesulfonyl Azide (B81097)

The most common and well-documented method for preparing 4-aminobenzenesulfonyl azide involves a two-step sequence starting from 4-acetamidobenzenesulfonyl chloride. This approach includes the synthesis of the N-acetylated precursor followed by hydrolysis.

Hydrolysis of 4-Acetamidobenzenesulfonyl Azide

The final step in the synthesis of this compound is the removal of the acetyl protecting group from 4-acetamidobenzenesulfonyl azide. This is typically accomplished through acid-catalyzed hydrolysis. The reaction involves treating the N-acetylated compound with an acid, which cleaves the amide bond to reveal the free amine group of the desired product. This deprotection step is crucial for obtaining the final this compound. researchgate.net

Precursor Synthesis via Nucleophilic Azidation of Sulfonyl Chlorides

The direct precursor, 4-acetamidobenzenesulfonyl azide, is synthesized via a nucleophilic substitution reaction. researchgate.net This involves reacting 4-acetamidobenzenesulfonyl chloride with an azide salt, most commonly sodium azide. orgsyn.orgprepchem.com The azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride group. This reaction is a standard and practical laboratory method for preparing sulfonyl azides. tandfonline.comopenaccesspub.org

The reaction is often carried out in a solvent system that can accommodate both the organic sulfonyl chloride and the inorganic azide salt. A common solvent mixture is acetone (B3395972) and water. orgsyn.org In a typical procedure, 4-acetamidobenzenesulfonyl chloride is dissolved in acetone, and an aqueous solution of sodium azide is added. The reaction mixture is stirred for a period, often overnight, to ensure complete conversion. The product, 4-acetamidobenzenesulfonyl azide, can then be isolated by precipitation upon addition to a larger volume of water, followed by filtration. orgsyn.org

Reaction Optimization and Process Development

Catalytic Approaches in Azidation Reactions

Phase-transfer catalysis has emerged as an effective strategy to facilitate the reaction between the water-soluble sodium azide and the organic-soluble sulfonyl chloride. tandfonline.com This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetraethylammonium (B1195904) chloride, which transports the azide anion from the aqueous phase to the organic phase where the reaction occurs. prepchem.com This approach can lead to improved reaction rates and yields by overcoming the solubility issues of the reactants in a biphasic system, such as methylene (B1212753) chloride and water. prepchem.comtandfonline.com

Solvent Effects and Reaction Parameter Modulation

The choice of solvent plays a critical role in the synthesis of sulfonyl azides. The reaction involves a nonpolar organic compound and a polar ionic salt, which often leads to solubility challenges in a single solvent system. tandfonline.com To address this, mixed solvent systems like acetone/water or alcohol/water are frequently employed. tandfonline.com

Recent advancements have highlighted the use of polyethylene (B3416737) glycols (PEGs), specifically PEG-400, as an efficient and environmentally friendly reaction medium. tandfonline.com The use of PEG-400 can lead to excellent yields of sulfonyl azides in shorter reaction times and at room temperature. researchgate.net For instance, the synthesis of 4-acetamidobenzenesulfonyl azide from its corresponding sulfonyl chloride in PEG-400 has been reported to proceed in high yield. researchgate.net The polar nature of PEG helps to dissolve the sodium azide, while its structure also provides a suitable environment for the sulfonyl chloride, thus facilitating the reaction.

The impact of different solvent systems on the synthesis of 4-acetamidobenzenesulfonyl azide is summarized in the table below.

| Solvent System | Catalyst | Reaction Time | Yield (%) | Reference |

| Acetone/Water | None | 12 hours | 74 | orgsyn.org |

| Methylene Chloride/Water | Tetraethylammonium chloride | Overnight | 73 | prepchem.com |

| PEG-400 | None | 10 minutes | 93 | researchgate.net |

Emerging Synthetic Paradigms

More recent developments in the synthesis of sulfonyl azides are moving towards avoiding the direct use of potentially hazardous sulfonyl chlorides and towards more efficient one-pot procedures. One such emerging paradigm is the synthesis of sulfonyl azides from primary sulfonamides via a diazo-transfer reaction. organic-chemistry.orgacs.org Reagents like imidazole-1-sulfonyl azide hydrogen sulfate (B86663) have been developed as stable and efficient diazo-transfer agents for this purpose. organic-chemistry.org This method offers a significant advantage as it starts from readily available and stable sulfonamides, bypassing the need for sulfonyl chlorides. researchgate.net

Another innovative approach is the development of "'sulfonyl-azide-free' (SAFE)" protocols for diazo transfer reactions, which aim to reduce the risks associated with potentially explosive sulfonyl azides by generating the reactive species in situ under safer, aqueous conditions. rsc.org Furthermore, one-pot syntheses of sulfonyl azides from sulfonic acids using reagents like cyanuric chloride have also been reported, offering a more streamlined process. ijsrst.com These emerging strategies represent a shift towards safer, more efficient, and environmentally benign methods for the synthesis of sulfonyl azides and their derivatives.

Microfluidic Reactor Applications

Continuous flow chemistry, particularly utilizing microfluidic reactors, presents significant advantages for the synthesis of sulfonyl azides, which can be hazardous to handle in large quantities due to their potential instability. The small reaction volumes and enhanced heat and mass transfer within microreactors allow for precise control over reaction conditions, minimizing the risk of side reactions and improving safety.

While specific studies detailing the microfluidic synthesis of this compound are not extensively documented, the principles have been demonstrated for related aromatic sulfonyl azides. A notable strategy involves the in-situ generation and immediate consumption of the azide intermediate, preventing its accumulation. For instance, a continuous flow process has been developed for the synthesis of tosyl azide, a structurally similar compound. In this approach, tosyl chloride in a suitable solvent is passed through a packed-bed reactor containing a polymer-supported azide resin. nih.gov This method allows for the efficient and safe production of the sulfonyl azide, which can then be directly used in subsequent reactions within a telescoped flow system. nih.gov

This approach could be adapted for the synthesis of an N-protected precursor of this compound, such as 4-acetamidobenzenesulfonyl azide, from 4-acetamidobenzenesulfonyl chloride. The use of a microfluidic setup would offer superior control over the reaction, leading to high yields and purity while maintaining a high level of safety.

Table 1: Illustrative Continuous Flow Synthesis of an Aromatic Sulfonyl Azide

| Parameter | Value |

| Starting Material | Tosyl Chloride |

| Reagent | Polymer-bound Azide Resin |

| Reactor Type | Packed-bed Column |

| Residence Time | ~55 minutes |

| Outcome | In-situ generation of Tosyl Azide |

| Reference | nih.gov |

This table is based on the synthesis of a related compound and illustrates a potential methodology for this compound precursors.

The advantages of employing microfluidic systems for such syntheses include:

Enhanced Safety: Small reaction volumes significantly reduce the risks associated with potentially explosive intermediates.

Precise Control: Superior control over temperature, pressure, and residence time leads to higher selectivity and yields.

Scalability: Scaling up production can be achieved by operating the system for longer durations or by parallelizing multiple microreactors.

Automation: Continuous flow systems can be automated for consistent and reproducible synthesis. cam.ac.uk

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, often avoiding the need for harsh reagents and operating under mild conditions. In the context of this compound and its precursors, electrochemical strategies can be envisioned for key bond-forming reactions.

While a direct electrochemical synthesis of this compound has not been prominently reported, related electrochemical transformations suggest its feasibility. For example, methods for the electrochemical C-H azidation of anilines have been developed. researchgate.net This approach could potentially be applied to a sulfonamide precursor, introducing the azide functionality directly onto the aromatic ring, although regioselectivity would be a critical factor to control.

More directly relevant is the electrochemical synthesis of sulfonimidoyl azides from readily available sulfinamides. chinesechemsoc.org This process involves an electrochemical oxidative reaction with a nucleophilic azide source like trimethylsilyl (B98337) azide (TMSN₃). chinesechemsoc.org This demonstrates the electrochemical formation of a sulfur-azide bond, a key step in the synthesis of sulfonyl azides.

Furthermore, electrochemical methods are well-established for the synthesis of sulfonamides, the immediate precursors to sulfonyl azides via diazo-transfer reactions. nih.gov These syntheses can proceed via the oxidative coupling of thiols and amines or the direct reaction of arenes, sulfur dioxide, and amines, driven by electricity. researchgate.netresearchgate.net

Table 2: Electrochemical Synthesis of Sulfonimidoyl Azides

| Starting Material | Reagent | Anode | Cathode | Yield |

| N-Acyl Sulfinamide | Trimethylsilyl azide (TMSN₃) | Carbon Block | Platinum Plate | Good to Excellent |

This table is based on the synthesis of related sulfur-azide compounds and indicates the potential of electrochemical methods.

Key features of potential electrochemical pathways include:

Mild Conditions: Reactions are typically carried out at room temperature and ambient pressure.

Reduced Waste: Avoids the use of stoichiometric chemical oxidants or reductants.

High Atom Economy: Can utilize simple and readily available starting materials.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for sustainable synthesis, offering high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of the sulfonyl azide group in this compound is not established, enzymes can play a crucial role in the synthesis of its key precursors.

The primary amino group of 4-aminobenzenesulfonamide, the direct precursor for the diazo-transfer reaction to form the azide, can be synthesized using biocatalytic methods. Transaminases are a class of enzymes that can catalyze the conversion of a ketone to an amine with high enantioselectivity. While the aromatic precursor for 4-aminobenzenesulfonamide does not possess a prochiral ketone, other biocatalytic methods for the synthesis of aromatic amines exist.

Research has shown that some microorganisms are capable of biodegrading sulfonamides. mdpi.com While this is a degradative process, understanding the enzymes and pathways involved could potentially be harnessed in reverse or modified for synthetic applications. For instance, enzymes involved in the cleavage of the sulfonamide bond might be engineered to catalyze its formation.

The focus of biocatalysis in this context remains on the synthesis of the amine precursors. There is currently a lack of known enzymes that can efficiently catalyze the formation of a sulfonyl azide bond. The chemical diazo-transfer reaction remains the most viable method for this transformation. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Aminobenzenesulfonyl Azide

Thermal and Photochemical Decomposition Pathways

Thermal or photochemical activation of sulfonyl azides like 4-aminobenzenesulfonyl azide (B81097) leads to the extrusion of a dinitrogen molecule (N₂), generating a highly reactive sulfonyl nitrene intermediate. nih.govrsc.org This process is a cornerstone of their utility in synthetic chemistry, enabling the formation of new carbon-nitrogen bonds. nih.gov

The decomposition of sulfonyl azides results in the formation of sulfonyl nitrenes. nih.gov These intermediates can exist in either a singlet or a triplet electronic state, which dictates their subsequent reactivity. Photochemical activation, often through photosensitization, can be used to generate the triplet nitrene. nih.govchemrxiv.org The reactivity of these intermediates has been a subject of interest for over half a century, as they can react with a variety of substrates including hydrocarbons, thiols, and amines. nih.gov

Recent studies have also explored the photocatalytic generation of sulfonyl nitrene radical anions from sulfonyl azides. nih.govnih.gov These radical anions exhibit distinct reactivity compared to neutral nitrenes. For instance, while triplet sulfonyl nitrenes react with α-methylstyrene to yield a C-H amination product, sulfonyl nitrene radical anions lead to the formation of aziridines. nih.gov The reactivity of sulfonyl nitrenes and related radical species is often governed by hydrogen atom transfer or proton-coupled electron transfer mechanisms. nih.gov

Table 1: Reactivity of Different Species Generated from Sulfonyl Azides

| Reactive Intermediate | Generation Method | Typical Reaction Pathway |

|---|---|---|

| Singlet Sulfonyl Nitrene | Thermal/Photochemical Decomposition | Concerted C-H Insertion, Aziridination |

| Triplet Sulfonyl Nitrene | Photosensitization | Hydrogen Abstraction-Radical Recombination |

A significant reaction of sulfonyl nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds, forming new C-N bonds and providing a direct route to sulfonamides. wikipedia.orgrsc.org This transformation is a powerful tool for C-H functionalization. wikipedia.orgresearchgate.net The mechanism of insertion depends on the spin state of the nitrene. Singlet nitrenes are believed to react via a concerted, asynchronous transition state, which results in the retention of stereochemistry at the insertion site. wikipedia.org In contrast, triplet nitrenes react through a stepwise mechanism involving hydrogen abstraction followed by radical recombination. wikipedia.org

Transition metal catalysts, particularly those based on rhodium, are often employed to facilitate these reactions, which are postulated to proceed through a metal-bound nitrene (or nitrenoid) intermediate. wikipedia.orgnih.gov These catalytic systems can achieve high levels of chemo-, regio-, and stereoselectivity. researchgate.net

Diazo Transfer Reactions

Diazo transfer reactions involve the transfer of a diazo group (=N₂) from a donor, such as a sulfonyl azide, to an acceptor molecule. This is a primary method for synthesizing diazo compounds, which are valuable intermediates in organic synthesis, serving as precursors to carbenes or participating in cycloaddition reactions. orgsyn.orgchem-station.com

Sulfonyl azides are effective diazo transfer reagents for a variety of substrates, most notably active methylene (B1212753) compounds—compounds with a CH₂ group flanked by two electron-withdrawing groups. chem-station.comrsc.org This method, often referred to as the Regitz diazo transfer, is widely used for the synthesis of α-diazo ketones, β-dicarbonyls, and other activated systems. orgsyn.orgchem-station.com

The reaction is not typically feasible for simple ketones. orgsyn.org However, a "deformylative diazo transfer" strategy can be employed, where the ketone is first formylated at the α-position, creating an activated substrate that can then undergo diazo transfer with a sulfonyl azide. chem-station.com The choice of the sulfonyl azide reagent can influence the outcome of the reaction. For instance, in reactions with certain enolates, p-nitrobenzenesulfonyl azide has been found to favor diazo transfer over azide formation. orgsyn.org While 4-aminobenzenesulfonyl azide is part of this class of reagents, other derivatives like tosyl azide, mesyl azide, and imidazole-1-sulfonyl azide salts are also commonly used, with the latter being noted for its enhanced safety and stability. researchgate.netresearchgate.netnih.gov

Table 2: Examples of Substrates for Diazo Transfer Reactions

| Substrate Class | Activating Group(s) | Example |

|---|---|---|

| β-Dicarbonyl Compounds | Two carbonyl groups | 1,3-Diketones, β-Ketoesters |

| Active Methylene Compounds | Cyano, Nitro, etc. | Malononitrile |

| α-Formyl Ketones | Formyl and Carbonyl | 2-Formylcyclohexanone |

The mechanism of diazo transfer from sulfonyl azides to primary amines to form azides has been studied using isotopic labeling. researchgate.net These studies have shown that the two terminal nitrogen atoms of the sulfonyl azide are transferred to the amine substrate. researchgate.net The reaction proceeds with retention of the amine's original nitrogen atom in the resulting sulfonamide byproduct. researchgate.net A key advantage of this method for converting amines to azides, compared to nucleophilic substitution with sodium azide, is that the stereochemistry of the substrate is preserved and elimination side products are not formed. researchgate.net

For active methylene compounds, the reaction is typically base-promoted. The base deprotonates the substrate to form a carbanion, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent collapse of the resulting intermediate transfers the diazo group and releases the sulfonamide anion.

Cycloaddition Reactions

Azides, including this compound, can act as 1,3-dipoles and participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netyoutube.com The reaction of sulfonyl azides with alkynes is a well-established method for synthesizing 1,2,3-triazoles. nih.gov

The cycloaddition of electron-deficient sulfonyl azides with terminal alkynes, particularly under copper(I) catalysis (a variant of the "click" reaction), can be complex. nih.gov The initially formed 5-cuprated triazole intermediate can be unstable and may fragment, leading to the formation of ketenimines, which then hydrolyze to amides rather than yielding the desired N-sulfonyltriazole. nih.gov However, specific ligand systems and reaction conditions have been developed to suppress this fragmentation pathway and selectively generate N-sulfonyl-1,2,3-triazoles in aqueous media. nih.gov Sulfonyl azides can also undergo cycloaddition with enamines, which typically proceeds through an intermediate triazoline that may rearrange or eliminate to form other products. researchgate.net

1,3-Dipolar Cycloadditions

This compound readily undergoes 1,3-dipolar cycloaddition reactions, a class of pericyclic reactions involving a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.govwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of heterocyclic compounds. organic-chemistry.orgijrpc.com In the case of azides, they act as the 1,3-dipole, reacting with π-systems like alkenes and alkynes. wikipedia.org

The reaction with alkynes is particularly significant as it leads to the formation of 1,2,3-triazoles. wikipedia.org The thermal reaction between an azide and an alkyne often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgresearchgate.net A notable advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". wikipedia.orgorganic-chemistry.org The copper-catalyzed reaction proceeds under milder conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgorganic-chemistry.orgnih.gov

A study by Almashal and Khalaf demonstrated the 1,3-dipolar cycloaddition of 4-azidobenzene sulfonamide with various acetylenic and olefinic compounds to synthesize a series of new 1,2,3-triazoles. researchgate.net The reactions were carried out under reflux conditions in solvents such as acetone (B3395972) and chloroform. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions of 4-Azidobenzene Sulfonamide researchgate.net

| Dipolarophile | Product |

|---|---|

| Acetylenic compounds | 1,2,3-Triazole derivatives |

| Olefinic compounds | 1,2,3-Triazole derivatives |

The reaction with alkenes can also be utilized, for instance, in a trigger for hydrogel dissolution. An alkene-azide 1,3-dipolar cycloaddition between trans-cyclooctene (B1233481) (TCO) and an azide-capped hydrogel can lead to rapid gel dissolution. nih.gov

Intramolecular Cycloaddition Frameworks

The principles of 1,3-dipolar cycloaddition can be extended to intramolecular reactions, providing a versatile route to new heterocyclic structural scaffolds. rsc.org In this approach, both the azide and the alkyne functionalities are present within the same molecule. rsc.org The subsequent intramolecular cycloaddition can lead to the formation of fused heterocyclic systems, such as triazolooxazine and triazolopyrazine derivatives. rsc.org

The key to this methodology is the synthesis of precursor molecules containing both an azido (B1232118) and an alkynyl group. rsc.org The azide functionality can be introduced through various methods, including the displacement of leaving groups with an azide nucleophile. rsc.org The alkyne moiety can be incorporated, for example, through N- or O-alkylation with propargylic halides. rsc.org A significant advantage of these intramolecular cycloadditions is that they can often proceed smoothly without the need for metal catalysis, which is sometimes required for their intermolecular counterparts. rsc.org While specific examples involving derivatives of this compound are not extensively detailed in the provided search results, the general reactivity of the sulfonyl azide group suggests its applicability in such intramolecular frameworks.

Other Significant Reactivity Patterns

Beyond cycloaddition reactions, this compound is involved in several other important chemical transformations. These include hydroazidation processes, sulfo-click reactions, and various copper-catalyzed transformations that expand its synthetic utility.

Hydroazidation Processes

Hydroazidation of olefins is a valuable transformation that introduces an azide group across a carbon-carbon double bond. nih.gov This reaction can be achieved through various methods, with some utilizing sulfonyl azides as the nitrogen source. For instance, a cobalt-catalyzed hydroazidation of olefins provides a convenient route to alkyl azides. organic-chemistry.org This method demonstrates high Markovnikov selectivity and is effective for unactivated olefins. organic-chemistry.org The reaction typically employs a silane (B1218182) and a cobalt catalyst. organic-chemistry.org

Furthermore, anti-Markovnikov hydroazidation of olefins can also be achieved. nih.govresearchgate.net Organic photoredox catalysis has been shown to facilitate the anti-Markovnikov hydroazidation of activated olefins. researchgate.net Another approach involves a two-step protocol where an intermediate organoborane is formed via anti-Markovnikov olefin hydroboration, which then reacts with a sulfonyl azide in the presence of a radical initiator to yield the organic azide. google.com

Table 2: Overview of Olefin Hydroazidation Methods Using Sulfonyl Azides

| Method | Regioselectivity | Key Reagents |

|---|---|---|

| Cobalt-Catalyzed Hydroazidation | Markovnikov | Cobalt catalyst, Silane, Sulfonyl azide organic-chemistry.org |

| Organic Photoredox Catalysis | Anti-Markovnikov | Organic acridinium (B8443388) salt, Blue LEDs researchgate.net |

Sulfo-Click Reactions with Thioacids

The sulfo-click reaction is a chemoselective and biocompatible reaction between a sulfonyl azide and a thioacid, which produces N-acylsulfonamides. researchgate.netrsc.org This reaction has found applications in medicinal chemistry, drug discovery, and bioconjugation. researchgate.net A practical one-pot variant of this reaction involves the in situ generation of thioacids from protected thioesters, which then react with sulfonyl azides. rsc.org This method has been successfully applied in kinetic target-guided synthesis. organic-chemistry.orgrsc.org

The reaction is highly efficient and can be used for the dual labeling of nucleosides. nih.gov For example, a nucleoside bearing two orthogonal azido groups can undergo a one-pot dual labeling through a sulfo-click reaction and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) cascade. nih.gov

Copper-Catalyzed Transformations

Copper catalysis plays a crucial role in several transformations involving sulfonyl azides. As mentioned earlier, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govjenabioscience.comrsc.org

Beyond the CuAAC, copper catalysts are employed in other significant reactions of sulfonyl azides. One such reaction is the three-component synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. nih.gov This reaction proceeds via a copper-generated N-sulfonylketenimine intermediate. nih.gov

Copper-catalyzed reactions can also be used for the synthesis of N-acylsulfonamides. A copper-mediated three-component reaction of simple alkynes, sulfonyl azides, and water as a nucleophile has been developed for this purpose. nih.gov This methodology is applicable to the construction of DNA-encoded libraries. nih.gov In some cases, copper-catalyzed reactions of sulfonyl azides with terminal alkynes can lead to N-sulfonyl-1,2,3-triazoles, with the selectivity being controlled by the reaction conditions. nih.gov

Table 3: Summary of Copper-Catalyzed Transformations of Sulfonyl Azides

| Reaction | Reactants | Product |

|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Sulfonyl azide, Terminal alkyne | 1,4-Disubstituted-1,2,3-triazole nih.govnih.gov |

| N-Sulfonyl Amidine Synthesis | Sulfonyl hydrazine, Terminal alkyne, Sulfonyl azide | N-Sulfonyl amidine nih.gov |

| N-Acylsulfonamide Synthesis | Terminal alkyne, Sulfonyl azide, Water | N-Acylsulfonamide nih.gov |

Applications of 4 Aminobenzenesulfonyl Azide in Advanced Organic Synthesis and Materials Science

Role as a Versatile Reagent in Organic Synthesis

4-Aminobenzenesulfonyl azide (B81097) serves as a valuable reagent for introducing nitrogen-containing functionalities into organic molecules. Its reactivity is primarily centered around the sulfonyl azide group, which can act as a source of the azide moiety or participate in cyclization reactions to form complex heterocyclic structures.

Introduction of Azide Functionality

Sulfonyl azides, including 4-aminobenzenesulfonyl azide, are well-established reagents for the transfer of the azide group (N₃) to various organic substrates. This transformation, known as a diazo transfer reaction, is a powerful tool for the synthesis of organic azides, which are themselves important intermediates in organic chemistry.

The diazo transfer reaction typically involves the reaction of a sulfonyl azide with a primary amine. Nonafluorobutanesulfonyl azide is a notable example of a shelf-stable and efficient diazo transfer reagent for the synthesis of azides from primary amines. mdpi.com The reaction proceeds under mild conditions and demonstrates wide functional group compatibility. mdpi.com While specific examples detailing the use of this compound as a diazo transfer agent are not as commonly reported as for reagents like triflyl azide or imidazole-1-sulfonyl azide, its analogous structure suggests its potential for similar reactivity. organic-chemistry.orgnih.govresearchgate.net The general mechanism involves the activation of the primary amine, followed by nucleophilic attack on the terminal nitrogen of the azide group and subsequent elimination of the sulfonamide byproduct.

Table 1: Comparison of Common Diazo Transfer Reagents

| Reagent | Key Features |

| Trifluoromethanesulfonyl azide (TfN₃) | Highly reactive, widely used. mdpi.com |

| Imidazole-1-sulfonyl azide | Crystalline, shelf-stable, prepared from inexpensive materials. organic-chemistry.org |

| Nonafluorobutanesulfonyl azide (NfN₃) | Efficient, shelf-stable, cost-effective. mdpi.com |

| This compound | Potential for diazo transfer, with an additional functional handle (amino group). |

Synthesis of Nitrogen-Containing Heterocycles

Organic azides are crucial building blocks for the synthesis of a diverse range of nitrogen-containing heterocycles. researchgate.net These cyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound, by virtue of its azide functionality, can be a precursor to various heterocyclic systems, most notably triazoles and tetrazoles.

Triazoles: The most prominent method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.govbeilstein-journals.org This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), which offers excellent regioselectivity for the 1,4-disubstituted isomer. nih.govbeilstein-journals.org While the direct use of this compound in these reactions to form N-sulfonylated triazoles can be challenging due to the electron-withdrawing nature of the sulfonyl group, which can lead to instability of the triazole product, specialized conditions have been developed to facilitate this transformation. nih.gov

Tetrazoles: Tetrazoles, another important class of nitrogen heterocycles, can be synthesized through the [3+2] cycloaddition of azides with nitriles. researchgate.netchalcogen.ro This reaction is often catalyzed by Lewis or Brønsted acids. nih.gov The synthesis of 5-substituted tetrazoles from organic nitriles and sodium azide is a common and efficient method. researchgate.netchalcogen.ro Although specific examples employing this compound in this context are not extensively documented, its azide group has the inherent reactivity to participate in such cycloadditions.

Integration in Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. The azide-alkyne cycloaddition is a cornerstone of click chemistry, and this compound can be a key participant in these powerful transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used click reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction has found extensive applications in drug discovery, bioconjugation, and materials science. bioclone.net

The reaction between an organic azide and a terminal alkyne in the presence of a copper(I) catalyst proceeds under mild conditions and tolerates a broad range of functional groups. nih.gov While the cycloaddition of electron-deficient sulfonyl azides can be complex, leading to the formation of amides instead of triazoles, specific catalytic systems have been developed to selectively produce N-sulfonyltriazoles. nih.gov For instance, the use of a prolinamide ligand with a Cu(I) catalyst in aqueous media has been shown to favor the formation of N-sulfonyltriazoles by inhibiting the cleavage of the triazole ring. nih.gov This methodology allows for the synthesis of a variety of N-sulfonylated triazoles from sulfonyl azides and terminal alkynes.

Table 2: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Organic azide and a terminal alkyne. |

| Catalyst | Copper(I) species, often generated in situ from a Cu(II) salt and a reducing agent. nih.govjenabioscience.com |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Conditions | Typically mild, often in aqueous or mixed aqueous-organic solvents. nih.govjenabioscience.com |

| Advantages | High yield, high regioselectivity, wide functional group tolerance. nih.govbioclone.net |

Catalyst-Free Click Variants

To circumvent the potential cytotoxicity of copper catalysts in biological applications, catalyst-free click chemistry variants have been developed. magtech.com.cn The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn SPAAC utilizes strained cyclooctynes, which react readily with azides at physiological temperatures without the need for a catalyst. magtech.com.cnnih.gov

The reactivity in SPAAC is driven by the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cn While the application of SPAAC has been extensively demonstrated with various organic azides, its use with sulfonyl azides, including this compound, is less common. The electronic properties of the sulfonyl azide could influence the kinetics of the cycloaddition. Further research is needed to fully explore the potential of this compound in SPAAC and other catalyst-free click reactions, such as strain-promoted cycloadditions with other strained systems like cyclopropenes. nih.govresearchgate.net

Functionalization of Polymeric Materials

The modification of polymer surfaces and bulk properties is crucial for tailoring materials for specific applications. This compound can be employed in polymer functionalization primarily through two mechanisms: nitrene insertion and click chemistry.

Upon thermal or photochemical activation, sulfonyl azides can extrude nitrogen gas to form highly reactive nitrene intermediates. These nitrenes can then insert into C-H bonds of a polymer backbone, leading to the covalent attachment of the sulfonyl azide moiety. researchgate.net This method has been used for the bulk modification of polymers like polypropylene (B1209903) and polystyrene. researchgate.net For example, 4-carboxybenzenesulfonyl azide has been used to introduce carboxyl groups into atactic polystyrene at elevated temperatures. researchgate.net The amino group on this compound provides an additional site for further chemical modification after the grafting process.

Alternatively, the azide group of this compound can be utilized for post-polymerization modification via click chemistry. organic-chemistry.orgnih.gov For instance, a polymer bearing alkyne functionalities can be readily functionalized with this compound through a CuAAC reaction. This approach allows for the introduction of the aminobenzenesulfonyl group onto the polymer surface or along the polymer chain in a highly efficient and specific manner. nih.gov Such modifications can alter the surface properties of the polymer, for instance, by introducing hydrophilicity or providing sites for further bioconjugation. nih.govtaylorfrancis.comibmmpolymerbiomaterials.com

Table 3: Methods for Polymer Functionalization with Sulfonyl Azides

| Method | Description | Key Intermediate |

| Nitrene Insertion | Thermal or photochemical decomposition of the sulfonyl azide followed by insertion into C-H bonds of the polymer. researchgate.net | Sulfonylnitrene |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed cycloaddition between an alkyne-functionalized polymer and the sulfonyl azide. nih.govjenabioscience.com | Copper-acetylide |

Grafting Reactions via Nitrene Intermediates

The application of this compound and related sulfonyl azides in grafting reactions hinges on the formation of highly reactive sulfonyl nitrene intermediates. Upon thermal or photochemical stimulation, sulfonyl azides undergo decomposition, extruding a molecule of dinitrogen (N₂) to generate a sulfonyl nitrene. This electron-deficient species is highly reactive and can undergo insertion into carbon-hydrogen (C-H) bonds, a reaction that forms a stable carbon-nitrogen (C-N) bond.

This C-H insertion capability allows for the covalent attachment, or "grafting," of the sulfonyl group onto the backbone of organic polymers and other material surfaces. For instance, studies have demonstrated the grafting of 4-carboxybenzenesulfonyl azide onto atactic polystyrene. researchgate.net When heated together, the azide decomposes to the corresponding nitrene, which then inserts into the C-H bonds of the polystyrene chains. This process effectively functionalizes the polymer with sulfonyl groups, altering its chemical properties without fundamentally changing the polymer backbone. researchgate.net This method is advantageous because it directly utilizes the abundant C-H bonds present in many polymers, avoiding the need for pre-functionalized starting materials. researchgate.net The efficiency of this grafting process can be influenced by reaction conditions such as temperature, with optimal degrees of grafting achieved at specific temperature points, for example, around 190°C for polypropylene modification. researchgate.net

| Reactant | Substrate | Key Intermediate | Reaction Type | Result |

| 4-Carboxybenzenesulfonyl azide | Polystyrene | 4-Carboxybenzenesulfonyl nitrene | C-H Insertion | Grafted polystyrene with limited degradation |

| Sulfonyl Azide | Polypropylene | Sulfonyl Nitrene | C-H Insertion | Functionalized polypropylene |

Development of Functionalized Polymers and Nanomaterials

The unique reactivity of sulfonyl azides is a powerful tool for the development of novel functionalized polymers and nanomaterials. The azide group can serve either as a precursor to reactive nitrenes for crosslinking and surface modification or as a handle for "click" chemistry reactions.

A significant application in polymer science is the synthesis of single-chain nanoparticles (SCNPs) from linear polymers functionalized with sulfonyl azide groups. researchgate.net In this approach, a linear copolymer containing sulfonyl azide moieties is heated in a dilute solution. The thermal decomposition of the azide groups generates nitrenes along the polymer chain. These nitrenes then react with C-H bonds within the same polymer chain, causing an intramolecular collapse and crosslinking that folds the single linear chain into a nanoparticle. researchgate.net The size of the resulting nanoparticles can be controlled by adjusting the molecular weight of the precursor polymer and the concentration of sulfonyl azide groups. researchgate.net This method offers a distinct advantage over other crosslinking techniques by operating at lower temperatures than, for example, benzocyclobutene-based crosslinking. researchgate.net

In the realm of nanomaterials, surface modification is crucial for tailoring properties and enabling applications in biological and material science. Azide-functionalized nanoparticles can be prepared, allowing for subsequent surface modification via highly efficient reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. researchgate.net While many methods use azides that are not sulfonyl azides, the principle of using sulfonyl azides for surface functionalization is also viable. The generation of a sulfonyl nitrene on a surface can be used to covalently bond the sulfonyl azide to a nanoparticle that may lack other reactive handles, thereby preparing it for further functionalization or altering its surface properties to improve stability and dispersibility in various media. researchgate.net

| Material System | Functionalization Method | Role of Sulfonyl Azide | Outcome |

| Linear Copolymers | Intramolecular Crosslinking | Nitrene precursor for C-H insertion | Single-Chain Polymer Nanoparticles (SCNPs) |

| Nanoparticles | Surface Modification | Nitrene precursor for surface grafting | Functionalized nanoparticle surface |

| Oligonucleotides | Solid-Phase Synthesis | Reaction with phosphite (B83602) intermediates | DNA labeled with functional moieties nih.gov |

Precursor for Complex Molecular Scaffolds

This compound serves as a versatile building block in multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecular structures in a single step. rsc.org The azide functional group is a key player in these reactions, enabling the construction of a wide array of nitrogen-containing heterocycles that are significant in medicinal chemistry. mdpi.comsemanticscholar.org

One prominent example is the three-component reaction involving a sulfonyl azide, an alkyne, and an amine to produce N-sulfonyl amidines. openaccesspub.org This reaction proceeds without a catalyst under mild, solvent-free conditions, offering an environmentally friendly route to these valuable intermediates. openaccesspub.org The resulting sulfonyl amidines are important precursors for the synthesis of various heterocycles, including pyrroles, triazoles, and pyrimidines. openaccesspub.org The reaction's success and yield can be influenced by the electronic properties of the sulfonyl azide, with electron-withdrawing groups often leading to higher yields. openaccesspub.org

Furthermore, azides are employed in more intricate one-pot sequences, such as the intramolecular Staudinger/aza-Wittig tandem reaction, to generate fused heterocyclic imines from ω-azidoalkyl aldehydes or ketones. rsc.org These in-situ generated imines can then be used in subsequent MCRs, such as the Ugi or Castagnoli–Cushman reactions, to build polyheterocyclic systems like tetrazoles and delta-lactams. rsc.org The ability of the azide group to participate in such diverse reaction cascades, including cycloadditions and domino reactions, underscores its importance as a precursor for generating molecular complexity from simple starting materials. mdpi.com

| Reaction Type | Reactants | Key Intermediate/Product | Resulting Scaffold |

| Three-Component Reaction | Sulfonyl azide, alkyne, secondary amine | N-Sulfonyl amidine | Precursor for N-heterocyles (e.g., triazoles, pyrimidines) |

| Intramolecular Staudinger/aza-Wittig | N-ω-azidoalkyl aldehyde/ketone | Fused heterocyclic imine | Fused N-heterocycles (e.g., tetrahydropyrrolo[1,2-a]pyrazines) |

| Azido-Ugi Reaction | Azide, isocyanide, carbonyl compound, carboxylic acid | Tetrazole | Fused polyheterocyclic tetrazoles |

Advanced Analytical and Spectroscopic Characterization in Research on 4 Aminobenzenesulfonyl Azide

Spectroscopic Probes for Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques that allow for in situ analysis are particularly powerful for understanding the intricate details of reactions involving sulfonyl azides. By monitoring the reaction as it happens, researchers can gain insights into reaction kinetics, detect the formation of short-lived intermediates, and build a comprehensive picture of the reaction mechanism.

In Situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for mechanistic investigations in modern organic chemistry. They offer non-invasive, real-time tracking of the concentration changes of reactants, intermediates, and products.

In Situ FTIR Spectroscopy: This technique is highly effective for monitoring reactions involving 4-aminobenzenesulfonyl azide (B81097) due to the distinct and strong absorption band of the azide functional group. The asymmetric stretching vibration (ν_as) of the azide moiety (–N₃) typically appears in a relatively clear region of the infrared spectrum, around 2120-2160 cm⁻¹. tandfonline.com The synthesis of sulfonyl azides from sulfonyl chlorides can be monitored by observing the disappearance of the S-Cl stretching band and the simultaneous appearance of the strong azide band. researchgate.net Similarly, in subsequent reactions, the consumption of 4-aminobenzenesulfonyl azide can be tracked by the decrease in the intensity of this characteristic azide peak. acs.org This allows for precise determination of reaction endpoints and kinetic analysis. For instance, the diazotization of an aniline (B41778) derivative to form a diazonium salt, a potential step in some synthetic routes, can be monitored by observing changes in the aromatic and amine regions of the spectrum. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|---|

| Azide (–N₃) | Asymmetric Stretch | 2120 - 2160 | Monitors formation and consumption of the sulfonyl azide. |

| Sulfonyl (–SO₂) | Asymmetric & Symmetric Stretch | 1310 - 1370 & 1100 - 1170 | Confirms the presence of the sulfonyl group throughout the reaction. |

| Primary Amine (–NH₂) | N–H Stretch | 3300 - 3500 | Tracks the consumption of the starting amine or modification of the amino group. |

| Aromatic C–H | Out-of-plane Bend | ~830 (para-substituted) | Confirms the substitution pattern of the aromatic ring. |

In Situ NMR Spectroscopy: While FTIR is excellent for tracking specific functional groups, NMR spectroscopy provides more detailed structural information about all soluble species in the reaction mixture. ¹H NMR can track the changes in the aromatic proton environment as substituents are modified. More advanced techniques, such as ¹⁵N NMR, have been used to perform labeling studies to unambiguously determine the mechanism of diazo transfer reactions, which are used to synthesize sulfonyl azides. nih.govresearchgate.net These studies have confirmed that the reaction proceeds via a diazo transfer mechanism by tracing the path of the labeled nitrogen atoms from the reagent to the final sulfonyl azide product. nih.govresearchgate.net Flow NMR setups have also proven useful for real-time monitoring of reactions involving the in situ formation of sulfonyl azides, providing quantitative data on the rapid generation of these reactive species. researchgate.net

The synthesis and reactions of this compound can proceed through various reactive intermediates. Identifying these transient species is crucial for a complete mechanistic understanding.

One key intermediate in the synthesis of many aromatic azides is the diazonium salt. In synthetic routes starting from sulfanilic acid, diazotization with nitrous acid forms a diazonium intermediate prior to the introduction of the azide moiety. researchgate.netglobalscientificjournal.com These diazonium salts are often unstable but can be detected spectroscopically in situ.

In subsequent reactions, such as [3+2] cycloadditions with alkenes, this compound can form unstable triazoline intermediates. beilstein-archives.org While these intermediates are often too short-lived to be isolated, their existence can be inferred through computational studies and by trapping experiments. beilstein-archives.org In some cases, techniques like HPLC coupled with mass spectrometry (HPLC-MS) can be used to detect the mass of proposed intermediates in the reaction mixture, providing strong evidence for their formation even if they cannot be fully characterized by NMR. nih.gov For example, in a base-mediated coupling reaction of benzenesulfonyl azides with proline, key anhydride (B1165640) intermediates were successfully detected using HPLC-MS, providing critical insight into the reaction pathway. nih.govacs.org

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatography is the gold standard for separating complex mixtures and is essential for both process research and quality control in the synthesis and application of this compound.

High-Performance Liquid Chromatography (HPLC) is a vital tool for assessing the purity of this compound and monitoring the progress of its reactions. Reversed-phase HPLC (RP-HPLC) is commonly employed for analyzing aromatic compounds like sulfonamides and their derivatives. wu.ac.thakjournals.com

In process research, HPLC can provide quantitative data on the consumption of starting materials and the formation of the product over time. This allows for the calculation of reaction rates and the optimization of parameters such as temperature, concentration, and catalyst loading. For purity assessment, HPLC can separate the target compound from unreacted starting materials, byproducts, and degradation products. A validated HPLC method with a suitable UV detector is often used for the quantitative determination of impurities. wu.ac.th For instance, methods developed for the analysis of sulfanilamide (B372717) (4-aminobenzenesulfonamide) can be adapted to assess the purity of this compound, as they share the same core chromophore. wu.ac.thakjournals.com

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile/methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Visible / Photodiode Array (PDA) |

| Detection Wavelength | 265 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is generally not feasible due to its potential thermal instability, as sulfonyl azides can decompose at elevated temperatures.

However, GC-MS is highly valuable for the analysis of stable reaction products derived from this compound. For example, if the azide is used in a reaction to form a stable heterocyclic compound or a sulfonamide (after reduction of the azide), GC-MS can be used to confirm the product's identity and purity. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for unambiguous structure confirmation. In cases where products are not sufficiently volatile, derivatization may be required to convert them into species suitable for GC-MS analysis. For reactions involving sulfamoyl azides, GC-MS has been successfully used to determine the diastereomeric ratio of stable cyclopropanation products. nih.gov For many sulfonamide-type products, which may have limited volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. molnar-institute.comusda.gov

| Parameter | Description |

|---|---|

| Sample Preparation | Reaction product is extracted into a suitable solvent. Derivatization may be needed to increase volatility and thermal stability (e.g., silylation of the –NH₂ group). |

| GC Column | A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is typically used for separation. |

| Oven Program | A temperature gradient is applied to elute compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard, causing reproducible fragmentation. |

| MS Analyzer | A quadrupole or ion trap analyzer separates fragment ions based on their mass-to-charge ratio (m/z). |

| Data Analysis | The resulting mass spectrum is compared against spectral libraries (e.g., NIST) for identification. Retention time provides an additional layer of confirmation. |

Theoretical and Computational Chemistry Studies of 4 Aminobenzenesulfonyl Azide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of sulfonyl azides. DFT calculations are instrumental in determining the optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's stability and reactivity.

For substituted benzenesulfonyl azides, the nature and position of substituents on the benzene (B151609) ring significantly influence the electronic structure. An amino group (-NH2) at the para position, as in 4-aminobenzenesulfonyl azide (B81097), is an electron-donating group. This donation of electron density to the aromatic ring is expected to affect the electronic properties of the sulfonyl azide moiety.

DFT studies on related compounds, such as various substituted benzenesulfonyl azides, have been performed at levels of theory like M06-2X/6-311G(d,p), which is known to provide accurate results for main-group elements and reaction kinetics. researchgate.net These studies reveal that electron-donating groups can influence the activation barriers of reactions involving the azide group. For instance, in the context of cycloaddition reactions, the electronic nature of the substituent impacts the energies of the frontier orbitals, thereby affecting the reaction rates. researchgate.net

The calculated geometric parameters, such as bond lengths and angles, for related sulfonyl azides show good agreement with experimental data where available, lending confidence to the theoretical models. semanticscholar.org For 4-aminobenzenesulfonyl azide, DFT would predict a geometry where the sulfonyl group is tetrahedral and the azide group is nearly linear. The C-N and S-N bond lengths would be influenced by the electron-donating nature of the amino group, which increases electron density throughout the molecule.

Table 1: Representative Calculated Electronic Properties of Substituted Benzenesulfonyl Azides

| Property | Benzenesulfonyl Azide (Unsubstituted) | 4-Nitrobenzenesulfonyl Azide (Electron-Withdrawing) | This compound (Electron-Donating) (Expected Trend) |

| HOMO Energy | Lower | Lower | Higher |

| LUMO Energy | Higher | Lower | Higher |

| HOMO-LUMO Gap | Larger | Smaller | Larger |

| Dipole Moment | Moderate | Higher | Higher |

Note: This table is illustrative and based on general principles of substituent effects in aromatic systems. Exact values would require specific DFT calculations for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions involving this compound. This includes identifying intermediates, transition states, and calculating the activation energies for various reaction pathways. Sulfonyl azides are known to undergo reactions such as cycloadditions and decompositions, often initiated by heat or light. dntb.gov.ua

For instance, the reaction of benzenesulfonyl azides with alkenes to form aziridines has been computationally studied. researchgate.net These studies have evaluated two primary competing pathways: a [3+2] cycloaddition to form a triazoline intermediate followed by nitrogen extrusion, and the initial cleavage of dinitrogen from the sulfonyl azide to form a sulfonyl nitrene intermediate, which then reacts with the alkene. researchgate.netbeilstein-archives.org DFT calculations have shown that for many systems, the [3+2] cycloaddition pathway has a lower activation barrier and is therefore kinetically favored. researchgate.netbeilstein-archives.org

The presence of the 4-amino group would be expected to modulate the energetics of these pathways. Its electron-donating character could stabilize or destabilize certain transition states, thereby influencing the reaction mechanism and product distribution. For example, in reactions where the sulfonyl azide acts as an electrophile, the electron-donating amino group might decrease its reactivity.

Computational studies have successfully located the transition state geometries and calculated their corresponding activation energies. For the reaction of benzenesulfonyl azide with an oxabicyclic alkene, the activation barrier for the initial [3+2] cycloaddition was found to be significantly lower than that for the initial formation of the nitrene species. researchgate.net This kind of detailed mechanistic information is invaluable for understanding and predicting the chemical behavior of this compound in similar reactions.

Table 2: Comparison of Calculated Activation Energies for Competing Reaction Pathways of Benzenesulfonyl Azide

| Reaction Pathway | Rate-Determining Step | Activation Energy (kcal/mol) |

| [3+2] Cycloaddition | Formation of triazoline intermediate | ~10-15 |

| Nitrene Formation | Dinitrogen cleavage from sulfonyl azide | ~39 |

Source: Data adapted from computational studies on benzenesulfonyl azide. researchgate.net

Prediction of Spectroscopic Signatures

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, DFT can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT, typically at the B3LYP level of theory with a suitable basis set like 6-31G*. semanticscholar.orgresearchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule.

Key predicted vibrational modes for this compound would include:

Asymmetric and symmetric N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.

Asymmetric stretching of the azide group (N₃) , which is a very strong and characteristic absorption, usually found around 2100-2160 cm⁻¹. researchcommons.org

Asymmetric and symmetric SO₂ stretching of the sulfonyl group, expected in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

Aromatic C-H and C=C stretching vibrations.

Comparisons between calculated and experimental spectra for related molecules, such as [4-(sulfonylazide)phenyl]-1-azide, have shown good agreement, validating the predictive power of these computational methods. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. semanticscholar.org

For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing sulfonyl azide group. Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the benzene ring, with their chemical shifts reflecting the electronic environment created by the substituents. Computational predictions of NMR spectra have been shown to be satisfactory when compared with experimental data for similar compounds. semanticscholar.org

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| N₃ Asymmetric Stretch (Azide) | 2100 - 2160 |

| SO₂ Asymmetric Stretch | 1300 - 1350 |

| SO₂ Symmetric Stretch | 1150 - 1180 |

Note: These are typical frequency ranges and the exact values would be obtained from specific calculations.

Derivatives and Analogues of 4 Aminobenzenesulfonyl Azide

Synthesis and Reactivity of Substituted 4-Aminobenzenesulfonyl Azides

The synthesis of 4-aminobenzenesulfonyl azide (B81097) typically proceeds through a two-step sequence starting from 4-acetamidobenzenesulfonyl chloride. The reaction of this precursor with sodium azide, followed by acidic hydrolysis to remove the acetyl protecting group, yields the final product. This method allows for the introduction of various substituents on the aromatic ring, enabling the synthesis of a range of substituted 4-aminobenzenesulfonyl azides.

The reactivity of these substituted derivatives is significantly influenced by the electronic nature of the substituents. In a study on the base-mediated coupling reaction of benzenesulfonyl azides with proline, it was observed that derivatives bearing electron-donating groups at the para-position, such as methyl, tert-butyl, and methoxy, provided the desired products in higher yields (84–88%) compared to those with electron-withdrawing groups like fluorine, chlorine, bromine, and trifluoromethyl (78–83%). acs.org This suggests that electron-donating groups enhance the reactivity of the sulfonyl azide in this particular transformation. acs.org

The reactivity of substituted 4-aminobenzenesulfonyl azides is also evident in their participation in various organic reactions. For instance, 4-acetamidobenzenesulfonyl azide, a closely related precursor, is utilized in copper(I)-catalyzed three-component reactions with terminal alkynes and water to synthesize N-sulfonylamides. This reaction proceeds efficiently at room temperature, producing molecular nitrogen as the sole byproduct. A variety of substituents on both the alkyne and the sulfonyl azide are well-tolerated in this process.

Comparison with Other Sulfonyl Azides (e.g., Mesyl, Tosyl, Fluorosulfuryl Azides)

4-Aminobenzenesulfonyl azide and its derivatives are often compared with other commonly used sulfonyl azides, such as methanesulfonyl azide (mesyl azide), p-toluenesulfonyl azide (tosyl azide), and fluorosulfuryl azide, particularly in the context of diazo-transfer reactions. Tosyl azide is frequently cited as a highly efficient diazo-transfer reagent for compounds containing active methylene (B1212753) groups. organic-chemistry.org

In comparative studies, tosyl azide has been shown to be more efficient than p-acetamidobenzenesulfonyl azide (p-ABSA), a precursor to this compound. organic-chemistry.org This suggests that the nature of the substituent on the aryl ring plays a crucial role in the reactivity of the sulfonyl azide. The electron-donating character of the amino group in this compound, once deprotected, would likely influence its reactivity relative to the methyl group in tosyl azide.

Structural Modifications and their Impact on Chemical Behavior

Structural modifications to the this compound molecule, particularly on the aromatic ring, have a pronounced impact on its chemical behavior. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the entire molecule, thereby affecting its stability and reactivity.

As previously noted, electron-donating groups on the benzene (B151609) ring tend to increase the reactivity of the sulfonyl azide in certain coupling reactions. acs.org This can be attributed to the increased nucleophilicity of the azide group or stabilization of intermediates formed during the reaction. Conversely, electron-withdrawing groups decrease the electron density on the aromatic ring, which can deactivate the molecule towards certain electrophilic reactions but may enhance its reactivity in others where the sulfonyl azide acts as an electrophile.

The position of the substituent (ortho, meta, or para) relative to the sulfonyl azide group also plays a critical role due to both electronic and steric effects. A bulky substituent in the ortho position, for example, could sterically hinder the approach of reactants to the sulfonyl azide group, thereby reducing the reaction rate.

In essence, the chemical behavior of substituted 4-aminobenzenesulfonyl azides is a tunable feature that can be modulated by the careful selection of substituents on the aromatic ring. This allows for the fine-tuning of the reagent's properties for specific synthetic applications.

Future Directions and Unexplored Research Avenues for 4 Aminobenzenesulfonyl Azide

Development of Novel Synthetic Applications

The exploration of new synthetic uses for 4-aminobenzenesulfonyl azide (B81097) is a burgeoning area of research. A significant focus lies in its application in "click chemistry," a concept introduced by K. B. Sharpless in 2001 that emphasizes highly efficient and specific reactions. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where 4-aminobenzenesulfonyl azide can serve as a key building block for the synthesis of 1,2,3-triazoles. nih.govresearchgate.netyoutube.com These triazole compounds are of considerable interest due to their wide-ranging applications in medicinal chemistry and drug discovery. nih.govnih.gov

Beyond the synthesis of discrete small molecules, future applications may involve the use of this compound in the creation of more complex molecular architectures. For instance, its derivatives could be employed in the synthesis of novel azo dyes, moving beyond traditional methods to explore greener and more efficient catalytic systems. researchgate.net

Innovations in Reaction Condition Design

A significant advancement in the use of azides, including this compound, has been the development of innovative reaction conditions that enhance efficiency and selectivity. The transition from thermal Huisgen 1,3-dipolar cycloaddition to copper-catalyzed variants represents a major leap forward. nih.gov The copper-catalyzed approach allows for reactions to be conducted under milder conditions, often at room temperature and in aqueous environments, which is a considerable advantage for applications in biological systems. nih.gov

Further research in this area could focus on the development of novel catalytic systems that offer even greater control over the reaction outcomes. This includes the exploration of different copper sources and ligands to fine-tune the catalyst's activity and selectivity. The goal is to devise reaction protocols that are not only high-yielding but also environmentally benign, minimizing the use of harsh reagents and solvents.

| Catalyst System | Reaction Type | Key Advantages |

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity, mild reaction conditions, high yields. nih.govresearchgate.net |

| Eco-friendly catalysts (e.g., baker's yeast, zeolites) | Azo dye synthesis | Inexpensive, non-corrosive, reusable. researchgate.net |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for the efficient synthesis of diverse molecular scaffolds. researchgate.net this compound and other sulfonyl azides are valuable components in such reactions. For instance, copper-catalyzed multicomponent reactions of sulfonyl azides, terminal alkynes, and amines have been developed to synthesize N-sulfonyl amidines. nih.gov

Future research is expected to expand the scope of MCRs involving this compound. This could involve the design of novel four-component polymerizations to create functional polymers such as α-functionalized poly(N-sulfonylimidates)s. researchgate.net The ability to incorporate the structural motifs from this compound into complex molecules through MCRs opens up new avenues for the rapid generation of compound libraries for drug discovery and materials science.

Advanced Material Science Investigations

The unique reactivity of the azide group in this compound makes it a valuable tool in material science, particularly in the development of advanced functional materials. A key application lies in its use as a photo-crosslinking agent for polymers. nih.govnih.gov Upon exposure to ultraviolet (UV) light, the azide group decomposes to form a highly reactive nitrene species. nih.govnih.gov This nitrene can then react with adjacent polymer chains, creating a cross-linked network that alters the material's properties. nih.govnih.gov

This photo-crosslinking capability can be harnessed to create a variety of advanced materials:

Functional Surfaces: By incorporating this compound into polymer films, surfaces can be created that can be subsequently modified or patterned by photolithography. nih.gov

Tunable Adhesives: The degree of cross-linking in a polymer matrix can be controlled by the concentration of the azide and the UV exposure time, allowing for the fine-tuning of adhesive properties. nih.gov

Polymeric Nanoparticles: Intramolecular crosslinking of polymers containing sulfonyl azide functionalities can lead to the formation of single-chain polymer nanoparticles with controlled sizes and morphologies. researchgate.net

Future investigations will likely focus on designing novel polymers that incorporate this compound to create materials with tailored optical, electronic, and mechanical properties for a wide range of applications, including in electronic devices and tissue engineering. nih.govgoogle.com

| Application Area | Role of this compound Moiety | Resulting Material Property |

| Polymer Crosslinking | Photo-activated nitrene formation | Enhanced mechanical strength and thermal stability. nih.gov |

| Pressure-Sensitive Adhesives | Control of cross-link density | Tunable tack and peel adhesion. nih.gov |

| Surface Functionalization | Covalent bond formation upon activation | Creation of patterned and functional surfaces. nih.gov |

| Nanoparticle Synthesis | Intramolecular chain collapse | Formation of well-defined polymeric nanoparticles. researchgate.net |

常见问题

Q. What are the optimal synthetic routes for 4-aminobenzenesulfonyl azide, and how can purity be ensured?

this compound is typically synthesized via diazotization and azide substitution reactions. A one-step method using 4-aminobenzenesulfonamide as a precursor under controlled nitrosation conditions (e.g., sodium nitrite in acidic media) has been reported, yielding ~50% purity . To improve purity, chromatographic techniques (e.g., silica gel column chromatography) or recrystallization in polar aprotic solvents (e.g., acetonitrile) are recommended. Analytical validation via HPLC (≥95% purity threshold) and spectroscopic confirmation (FT-IR for -N₃ stretch at ~2100 cm⁻¹) are critical .

Q. How should researchers handle stability issues during storage and handling?

The compound is sensitive to heat, light, and moisture. Store at 0–6°C in amber vials under inert gas (argon/nitrogen). Decomposition risks include exothermic reactions releasing nitrogen gas; thus, avoid mechanical shock or sudden temperature changes. Pre-experiment stability tests via TGA/DSC are advised to assess batch-specific degradation profiles .

Q. What are the primary applications of this compound in click chemistry?

It serves as a key azide donor in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. Its sulfonyl group enhances solubility in aqueous/organic hybrid systems, enabling bioconjugation (e.g., peptide modifications) . For reproducible results, maintain a 1:1.2 molar ratio of azide to alkyne and use Cu(I) catalysts (e.g., TBTA) to suppress side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for CuAAC applications?

Yield discrepancies often arise from residual moisture, oxygen, or suboptimal catalyst loading. Methodological adjustments include:

- Oxygen exclusion : Use Schlenk lines or gloveboxes.

- Catalyst optimization : Titrate CuSO₄·5H₂O and sodium ascorbate (1–5 mol% range).

- Solvent screening : Test DMSO/H₂O mixtures for polar substrates or THF for hydrophobic systems.

Cross-validate yields via LC-MS and NMR to distinguish between actual conversion and byproduct interference .

Q. What strategies improve regioselectivity in triazole formation under heterogeneous conditions?

Regioselectivity (>95% 1,4-isomer) is achievable using Cu(I)-stabilizing ligands (e.g., tris-triazole ligands) and low temperatures (0–5°C). For solid-phase syntheses, ensure uniform mixing via sonication or ball milling. Post-reaction purification with ion-exchange resins removes copper residues, avoiding false positives in biological assays .

Q. How can computational modeling guide the design of this compound derivatives for QS inhibition?

Density functional theory (DFT) can predict electron-withdrawing effects of the sulfonyl group on azide reactivity. Molecular docking studies (e.g., AutoDock Vina) against quorum-sensing (QS) targets (e.g., LuxR-type receptors) help optimize substituents. For instance, introducing hydrophobic moieties (e.g., tert-butyl groups) enhances membrane permeability, as demonstrated in analogous sulfonamide-based QS inhibitors .

Q. What analytical methods are critical for characterizing decomposition products?

- LC-HRMS : Identifies trace azide byproducts (e.g., sulfonic acid derivatives).

- XRD : Confirms crystalline stability and polymorphism risks.

- NMR kinetics : Monitors real-time degradation in D₂O/CD₃OD under stress conditions (e.g., 40°C).

Reference standards (e.g., 4-aminobenzenesulfonic acid) aid peak assignment in complex matrices .

Methodological Best Practices

- Safety Protocols : Use blast shields and pressure-relief setups during scale-up syntheses. Neutralize waste with 10% NaHCO₃ before disposal .

- Data Reproducibility : Document solvent lot numbers, humidity levels, and catalyst sources. Share raw spectral data in supplemental materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。